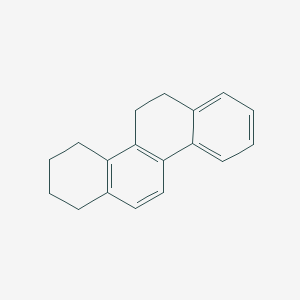

1,2,3,4,5,6-Hexahydrochrysene

Description

Contextualization within Polycyclic Hydrocarbon Chemistry and Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgchemistry-matters.com They are typically uncharged, non-polar, and planar molecules. wikipedia.org The chemistry of PAHs and their derivatives is a vast and intricate field, driven by their prevalence in environmental and biological systems, as well as their unique electronic and structural properties. wikipedia.orgnih.gov

1,2,3,4,5,6-Hexahydrochrysene is a partially hydrogenated derivative of chrysene (B1668918), a PAH consisting of four fused benzene (B151609) rings. researchgate.netnih.gov Unlike its fully aromatic parent compound, this compound possesses a combination of saturated and aromatic moieties. This hybrid structure imparts distinct chemical reactivity, allowing for selective transformations at either the saturated or aromatic portions of the molecule. This characteristic makes it a versatile intermediate in the synthesis of various chrysene derivatives.

The presence of both sp2 and sp3 hybridized carbon atoms within the same framework allows for a diverse range of chemical modifications. The saturated portion can undergo reactions typical of alkanes and cycloalkanes, while the aromatic rings retain their characteristic reactivity. This dual reactivity is a key feature that distinguishes partially hydrogenated PAHs like this compound from their fully aromatic or fully saturated counterparts.

Historical Perspective and Evolution of Research on Hexahydrochrysene

Early research involving chrysene and its derivatives was often focused on understanding the fundamental principles of aromaticity and the consequences of hydrogenation on the properties of these systems. The synthesis of various hydrogenated forms of chrysene, including this compound, was a crucial step in this exploration.

A significant development in the study of hexahydrochrysene was the establishment of reliable synthetic methods. For instance, the catalytic hydrogenation of chrysene using a mixture of platinum oxide (PtO2) and palladium on carbon (Pd/C) was found to cleanly produce this compound. researchgate.netwisdomlib.org This method provided researchers with a consistent supply of the compound for further investigation.

Over time, the focus of research on this compound has evolved. Initially, studies were centered on its synthesis and basic characterization. More recently, its application as a key intermediate in the synthesis of more complex and functionally diverse molecules has come to the forefront. researchgate.netnih.gov This includes its use in the preparation of substituted chrysenes and their derivatives, which are of interest for their potential applications in materials science and medicinal chemistry. acs.orgresearchgate.net

Significance of Hexahydrochrysene as a Model System and Synthetic Target

The utility of this compound in chemical research is twofold: it serves as both a valuable model system and a strategic synthetic target.

As a model system , this compound provides a platform for studying the interplay between aromatic and aliphatic regions within a single molecule. The well-defined structure allows for the investigation of regioselective reactions. For example, the partial dehydrogenation of this compound with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to occur regiospecifically, yielding 3,4,5,6-tetrahydrochrysene. This selectivity offers insights into the electronic and steric factors that govern the reactivity of such hybrid systems.

As a synthetic target and intermediate, this compound is a crucial precursor for accessing a variety of chrysene derivatives that are otherwise difficult to synthesize. A notable application is its oxidation to 1-keto-1,2,3,4,5,6-hexahydrochrysene. researchgate.netnih.govwisdomlib.org This ketone serves as a key starting material for the synthesis of compounds like 1-ethylchrysene (B135438) through reactions such as the Grignard reaction. researchgate.netnih.gov The ability to selectively introduce functional groups at specific positions on the chrysene skeleton via the hexahydrochrysene intermediate is a powerful tool for synthetic chemists.

The strategic importance of this compound is further highlighted by its role in the synthesis of biologically relevant molecules. For instance, derivatives of hexahydrochrysene have been investigated for their potential as selective estrogen receptor modulators. illinois.edu

Interactive Data Table: Synthetic Reactions of this compound

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| Chrysene | PtO2, Pd/C, H2 | This compound | Catalytic Hydrogenation | researchgate.netwisdomlib.org |

| This compound | DDQ | 3,4,5,6-Tetrahydrochrysene | Dehydrogenation | |

| This compound | DDQ, Formic Acid | 1-Keto-1,2,3,4,5,6-hexahydrochrysene | Oxidation | researchgate.netnih.govwisdomlib.org |

| 1-Keto-1,2,3,4,5,6-hexahydrochrysene | Ethyl Magnesium Bromide | 1-Ethyl-1-hydroxy-1,2,3,4,5,6-hexahydrochrysene | Grignard Reaction | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12H,2,4,6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPXRCVNWBUFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497643 | |

| Record name | 1,2,3,4,5,6-Hexahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-91-0 | |

| Record name | 1,2,3,4,5,6-Hexahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Hexahydrochrysene

Development of Stereoselective and Enantioselective Synthesis Routes for Hexahydrochrysene Analogues

The controlled synthesis of specific stereoisomers of hexahydrochrysene analogues is a primary focus of modern organic synthesis. This is achieved through the use of chiral auxiliaries, catalytic methods, and the strategic control of diastereoselectivity during ring formation.

Chiral Auxiliaries and Catalytic Approaches in Hexahydrochrysene Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy allows for the creation of enantiomerically pure products. numberanalytics.com The principle involves attaching the chiral auxiliary to an achiral substrate, which then undergoes a diastereoselective reaction. wordpress.com Finally, the auxiliary is removed, yielding the desired chiral product. wikipedia.org Common chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and amino alcohols. numberanalytics.comwordpress.com For instance, Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylation and aldol (B89426) reactions to set the stereochemistry of multiple centers. wikipedia.orgbath.ac.uk

Catalytic approaches offer an efficient alternative to the use of stoichiometric chiral auxiliaries. Transition metal catalysis, in particular, has seen a surge in application for stereoselective synthesis. digitellinc.com Catalysts based on metals like gold and copper can facilitate high yields and excellent control over anomeric selectivity under mild conditions. digitellinc.com Synergistic catalysis, where two distinct catalysts activate both the nucleophile and electrophile simultaneously, has emerged as a powerful strategy for developing new and efficient chemical transformations. nih.gov Furthermore, enantioselective electrosynthesis, which utilizes chiral mediators in catalytic amounts, presents a modern approach for various chemical transformations, including C-H functionalization and cross-electrophile couplings. mdpi.com

| Catalyst/Auxiliary Type | Application Example | Reference |

| Oxazolidinones | Asymmetric alkylation and aldol reactions | wikipedia.orgbath.ac.uk |

| Gold and Copper Catalysts | Stereoselective synthesis of glycoside analogues | digitellinc.com |

| Synergistic Catalysis | Direct oxidative Mannich-type coupling | nih.gov |

| Chiral Mediators in Electrosynthesis | α-oxyamination of aldehydes | mdpi.com |

Diastereoselective Control in Polycyclic Ring Formation

Achieving diastereoselective control is fundamental in the synthesis of complex polycyclic systems like hexahydrochrysene. scispace.com This control dictates the relative stereochemistry of newly formed chiral centers. One notable strategy involves a formal homo-Nazarov cyclization of benzonorcaradienes, which provides stereoselective access to highly substituted hydrochrysenes. researchgate.net Another powerful method is the intramolecular Diels-Alder reaction, which is a well-established technique for constructing polycyclic rings. organic-chemistry.org

Radical cyclizations also offer excellent diastereoselectivity. For example, a 6-exo-trig radical cyclization has been employed in the synthesis of a functionalized hydrochrysene skeleton. researchgate.net Furthermore, transannular cyclization strategies, such as the SmI2-mediated ketone-olefin coupling, have been shown to produce bicyclic alcohols with high diastereoselectivity, where the stereochemical outcome is governed by substituents occupying sterically favorable positions in the transition state. nih.gov Cascade reactions, where epoxides are used as electrophilic traps in the transposition of allylic alcohols, can also create stereogenic centers with high control. nih.gov

| Reaction Type | Key Feature | Application | Reference |

| Homo-Nazarov Cyclization | Stereoselective formation of substituted hydrochrysenes | researchgate.net | |

| Intramolecular Diels-Alder | Construction of polycyclic rings | organic-chemistry.org | |

| 6-exo-trig Radical Cyclization | Synthesis of functionalized hydrochrysene skeleton | researchgate.net | |

| SmI2-mediated Ketone-Olefin Coupling | Diastereoselective formation of bicyclic alcohols | nih.gov | |

| Cascade Reaction with Epoxides | Creation of stereogenic centers under thermodynamic control | nih.gov |

Enantiospecific Syntheses of Hydrochrysene Analogues

Enantiospecific synthesis aims to preserve the stereochemistry of a chiral starting material throughout a synthetic sequence. A reported enantiospecific total synthesis of (+)-tubingensin A features an aryne cyclization to efficiently introduce vicinal quaternary stereocenters. researchgate.net The development of enantioselective methodologies is crucial for accessing specific isomers of complex molecules. For instance, a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction has been developed for the synthesis of quaternary 3,4-dihydroisoquinolinones, which are analogues of Minalrestat. rsc.orgsemanticscholar.org

The synthesis of various bioactive molecules often relies on the enantioselective construction of their core structures. A short and enantioselective total synthesis of eight ent-pimarane natural products was achieved using a strategy that involved a Sharpless asymmetric dihydroxylation and a Brønsted acid-catalyzed cationic bicyclization. acs.org Similarly, a versatile and enantioselective synthesis of azabicyclic ring systems has been developed, leading to a concise total synthesis of (+)-grandisine D and its unnatural analogues. nih.gov

Total Synthesis Strategies for Complex Hexahydrochrysene Derivatives

The total synthesis of complex natural products and their analogues containing the hexahydrochrysene moiety requires sophisticated and often lengthy reaction sequences. These strategies focus on the efficient construction of the polycyclic core and the introduction of various functional groups.

Construction of Polycyclic Ring Systems Incorporating Hexahydrochrysene Moieties

The construction of polycyclic ring systems is a central challenge in organic synthesis. organic-chemistry.org Various strategies have been developed to assemble these complex architectures. organic-chemistry.orgnih.gov One approach involves a domino [Pd]‐catalyzed synthesis which allows for the rapid construction of polycyclic skeletons in a single step and in an enantioselective manner. researchgate.netthieme-connect.com Another method utilizes a cascade approach involving the transposition of allylic alcohols with epoxides as trapping agents to form polycyclic ethers stereoselectively. nih.gov

Radical cascade processes are particularly effective for rapidly assembling molecular complexity, mimicking natural cationic cyclization pathways. nih.gov These methods have been instrumental in the synthesis of numerous polycyclic terpenoid natural products. nih.gov Dearomatization strategies, which convert planar aromatic compounds into three-dimensional structures, represent another powerful tool for the total synthesis of architecturally complex natural products. nih.gov For example, a synthetic approach to a functionalized hydrochrysene skeleton has been described that is highlighted by a Birch reduction–alkylation sequence and a 6-exo-trig radical cyclization. researchgate.netresearchgate.net

Multi-step Reaction Sequences for Substituted Hexahydrochrysenes

The synthesis of substituted hexahydrochrysenes often involves multi-step reaction sequences that require careful planning and execution. youtube.comyoutube.comyoutube.com These sequences can involve a combination of reactions to build the carbon skeleton and introduce the desired functional groups. For example, the total synthesis of steroidal derivatives has been approached through the synthesis of hydrochrysene analogues. clockss.orgresearchgate.net

A simple and facile synthesis of a hexahydrochrysene derivative, 12-oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene, has been reported using both conventional and green methodologies. The key steps included a microwave-assisted O-alkylation, the synthesis of a halosynthon, and a subsequent 6-exo-trig cyclization. researchgate.netresearchgate.net Another example is the synthesis of 5,5-Dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol, which was prepared to investigate its estrogenic activity. researchgate.net The synthetic approach to this functionalized hydrochrysene skeleton involved a Birch reduction–alkylation sequence. researchgate.net

| Target Molecule/Derivative | Key Synthetic Steps | Reference |

| 12-Oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene | Microwave-assisted O-alkylation, 6-exo-trig cyclization | researchgate.netresearchgate.net |

| 5,5-Dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol | Birch reduction–alkylation sequence | researchgate.net |

| Functionalized hydrochrysene skeleton | Birch reduction–alkylation, 6-exo-trig radical cyclization | researchgate.netresearchgate.net |

| Steroidal derivatives | Synthesis of hydrochrysene analogues | clockss.orgresearchgate.net |

Precursor Chemistry and Intermediate Reactions in Hexahydrochrysene Synthesis

Utilization of Keto-Hydrochrysene Intermediates

Keto-hydrochrysene derivatives serve as versatile intermediates in the synthesis of functionalized hexahydrochrysenes. A notable example is the synthesis of 1-ethylchrysene (B135438), which commences with the catalytic hydrogenation of chrysene (B1668918) using a combination of platinum(IV) oxide and palladium on carbon to yield 1,2,3,4,5,6-hexahydrochrysene. mdpi.com Subsequent oxidation of this saturated precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an acidic medium selectively furnishes 1-keto-1,2,3,4,5,6-hexahydrochrysene. mdpi.comresearchgate.net

This keto intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide (EtMgBr). mdpi.com The resulting tertiary alcohol undergoes dehydration, followed by dehydrogenation to afford the final product, 1-ethylchrysene. mdpi.com This strategic use of a keto-hydrochrysene intermediate allows for the precise introduction of an ethyl group onto the hexahydrochrysene core.

Table 1: Synthesis of 1-Ethylchrysene via a Keto-Hydrochrysene Intermediate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Chrysene | H₂, PtO₂/Pd/C | This compound |

| 2 | This compound | DDQ, Formic Acid | 1-Keto-1,2,3,4,5,6-hexahydrochrysene |

| 3 | 1-Keto-1,2,3,4,5,6-hexahydrochrysene | EtMgBr, then H₃O⁺ | 1-Ethyl-1-hydroxy-1,2,3,4,5,6-hexahydrochrysene |

| 4 | 1-Ethyl-1-hydroxy-1,2,3,4,5,6-hexahydrochrysene | Acid, Heat | 1-Ethyl-3,4,5,6-tetrahydrochrysene |

| 5 | 1-Ethyl-3,4,5,6-tetrahydrochrysene | Dehydrogenation agent | 1-Ethylchrysene |

Aryne Precursors and Cyclization Reactions in Hexahydrochrysene Formation

Arynes are highly reactive intermediates that can be employed in the construction of complex aromatic systems. archive.orgnih.gov The generation of arynes from precursors such as 2-(trimethylsilyl)aryl triflates under mild, fluoride-induced conditions has broadened their applicability in organic synthesis. nih.govsci-hub.se These reactive species can undergo various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, to form polycyclic frameworks. nih.gov

While direct examples of the application of aryne chemistry for the total synthesis of this compound are not prevalent in the literature, the strategy holds significant potential. A plausible approach would involve an intramolecular reaction of a suitably designed precursor bearing an aryne progenitor and a tethered diene or other reactive moiety. For instance, a precursor containing a silylaryl triflate ortho to a substituent with a cyclohexene (B86901) or a similar cyclic diene could, upon aryne formation, undergo an intramolecular Diels-Alder reaction to construct the hexahydrochrysene skeleton. The regioselectivity of such a cyclization would be a critical aspect to control.

The use of arynes in multicomponent reactions also presents a viable, albeit complex, route. tcichemicals.com A convergent synthesis could be envisioned where an aryne intermediate reacts with multiple partners to assemble the tetracyclic system of hexahydrochrysene in a single step.

Remote Csp³–H Functionalization in Hexahydrochrysene Scaffold Construction

Remote Csp³–H functionalization has emerged as a powerful tool for the synthesis of complex molecules by enabling the activation of otherwise inert C-H bonds. semanticscholar.orgthieme-connect.com This strategy often relies on transition-metal catalysis, with palladium being a prominent metal of choice. nih.gov These reactions can be directed by a coordinating group within the substrate to achieve high regioselectivity. nih.gov

In the context of constructing the hexahydrochrysene scaffold, a remote Csp³–H functionalization approach could be employed to forge one of the rings of the tetracyclic system. For example, a precursor containing a directing group and a long alkyl chain could undergo an intramolecular C-H activation/cyclization to form one of the saturated six-membered rings of the hexahydrochrysene core. The selectivity of this functionalization often follows predictable patterns, with benzylic and tertiary C-H bonds being more reactive than secondary and primary ones. semanticscholar.org

While specific applications of this methodology to this compound are not extensively documented, the general principles suggest its feasibility. A hypothetical synthetic route could involve a palladium-catalyzed intramolecular C-H arylation of a biphenyl (B1667301) derivative bearing a cyclohexyl moiety. The directing group would guide the catalyst to activate a specific C-H bond on the cyclohexyl ring, leading to the formation of the hexahydrochrysene skeleton.

Derivatization and Functionalization Strategies for Hexahydrochrysene

The chemical modification of the this compound core is essential for tuning its properties and exploring its potential applications. This section discusses the introduction of heteroatoms and functional groups, as well as the regioselective modifications of the hexahydrochrysene scaffold.

Introduction of Heteroatoms and Functional Groups onto the Hexahydrochrysene Core

The introduction of heteroatoms such as nitrogen and oxygen into the hexahydrochrysene framework can significantly alter its electronic and biological properties. openmedicinalchemistryjournal.comrsc.orgnih.gov A variety of synthetic methods can be employed for this purpose, including nucleophilic substitution and cycloaddition reactions. researchgate.net

A notable example is the synthesis of 12-oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene. researchgate.net This synthesis involves the O-alkylation of a bromophenol ether, followed by the in-situ generation of benzyne (B1209423) and a subsequent 6-exo-trig cyclization to form the polycyclic ether. researchgate.net This demonstrates the feasibility of incorporating oxygen heteroatoms into the hexahydrochrysene skeleton through a multi-step synthetic sequence.

Furthermore, general strategies for the introduction of nitrogen-containing functional groups, such as amination reactions, could be adapted for the functionalization of hexahydrochrysene. nih.gov For instance, palladium-catalyzed C-H amination could potentially be used to introduce amino groups at specific positions on the aromatic rings of the hexahydrochrysene molecule. nih.gov

Table 2: Examples of Heteroatom and Functional Group Introduction

| Precursor/Intermediate | Reagents/Method | Functional Group/Heteroatom Introduced | Resulting Scaffold |

|---|---|---|---|

| Bromophenol ether derivative | Benzyne generation, 6-exo-trig cyclization | Oxygen | 12-Oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene |

| Hexahydrochrysene | Hypothetical Pd-catalyzed C-H amination | Nitrogen (Amino group) | Amino-hexahydrochrysene derivative |

| Keto-hydrochrysene | Grignard reaction, Dehydration | Alkyl group | Alkyl-hexahydrochrysene derivative |

Regioselective Modifications and Substituent Effects on Hexahydrochrysene Reactivity

The regioselectivity of chemical reactions on the hexahydrochrysene scaffold is governed by the electronic and steric properties of the existing substituents. youtube.comyoutube.com In electrophilic aromatic substitution reactions, electron-donating groups on the aromatic rings of hexahydrochrysene would be expected to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups would direct them to the meta positions. youtube.com

The reactivity of the saturated portion of the molecule is also influenced by its substituents. For instance, the presence of a carbonyl group, as seen in keto-hydrochrysene intermediates, activates the adjacent α-carbons for nucleophilic attack and other transformations. masterorganicchemistry.com The electrophilicity of this carbonyl carbon can be modulated by substituents on the aromatic rings; however, the effect is not always straightforward, as electron-withdrawing groups can sometimes decrease the electrophilicity of the carbonyl carbon due to resonance effects. nih.gov

In nucleophilic addition reactions to the aromatic system, such as those involving aryne intermediates, the regioselectivity is determined by the stability of the resulting anionic intermediate. ic.ac.uk Substituents that can stabilize a negative charge will direct the nucleophilic attack to specific positions. While detailed studies on the substituent effects on the reactivity of this compound are limited, the general principles of physical organic chemistry provide a framework for predicting the outcomes of its chemical transformations. youtube.comyoutube.com

Reactivity and Reaction Mechanisms of 1,2,3,4,5,6 Hexahydrochrysene

Oxidation and Reduction Pathways of Hexahydrochrysene

The chemical behavior of 1,2,3,4,5,6-hexahydrochrysene is characterized by its susceptibility to oxidation and reduction reactions, which alter its molecular structure and properties. These transformations are fundamental in both synthetic organic chemistry and in understanding the metabolic pathways of polycyclic aromatic hydrocarbons.

Oxidation: The oxidation of this compound can lead to the formation of various oxygenated derivatives. A notable oxidation reaction involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an acidic medium, such as 88% formic acid, to produce 1-keto-1,2,3,4,5,6-hexahydrochrysene. wisdomlib.org This ketone serves as a key intermediate in the synthesis of other chrysene (B1668918) derivatives. wisdomlib.org The introduction of a carbonyl group into the hexahydrochrysene skeleton significantly influences its electronic properties and further reactivity. Another study has shown that oxidation of a related dimethoxy-methyl-tetrahydrochrysenone with dichlorodicyanobenzoquinone yields a conjugated enone. researchgate.net

Reduction: Conversely, reduction reactions of hexahydrochrysene derivatives aim to decrease the number of carbon-oxygen bonds or increase the number of carbon-hydrogen bonds. For instance, the reduction of chrysene, the fully aromatic parent compound, can be achieved through catalytic hydrogenation. The use of a mixed catalyst system, such as platinum oxide (PtO₂) and 10% palladium on carbon (Pd/C), is effective in hydrogenating chrysene to yield this compound. datapdf.com This process saturates one of the aromatic rings, breaking its aromaticity and creating a more flexible, alicyclic ring system. Furthermore, the reduction of keto-derivatives of hexahydrochrysene, like the Clemmensen reduction of 2,8-dimethoxy-5,5,10b-trimethyl-trans-4b,10b,11,12-tetrahydrochrysen-6(5H)-one, can be employed to remove the carbonyl group and produce the corresponding fully reduced hexahydrochrysene diol. researchgate.net

The interplay between oxidation and reduction reactions provides a versatile toolkit for the chemical modification of the hexahydrochrysene scaffold, enabling the synthesis of a wide array of derivatives with tailored properties for various applications.

Dehydration and Dehydrogenation Reactions in Hexahydrochrysene Systems

Dehydration and dehydrogenation are critical transformations in the chemistry of hexahydrochrysene systems, often employed to introduce unsaturation and restore aromaticity. These reactions are pivotal in the synthesis of various chrysene derivatives.

Dehydration: Dehydration reactions involve the removal of a water molecule from a molecule, typically an alcohol. In the context of hexahydrochrysene chemistry, this process is often a subsequent step after a Grignard reaction or a reduction of a ketone to an alcohol. For example, in the synthesis of ethylchrysenes, a Grignard reagent is reacted with a keto-hexahydrochrysene, and the resulting tertiary alcohol is then subjected to dehydration to form an alkene. wisdomlib.org This dehydration step is crucial for creating a double bond that can then be involved in further dehydrogenation to form the fully aromatic chrysene system.

Dehydrogenation: Dehydrogenation is the process of removing hydrogen from a molecule, leading to the formation of double bonds or aromatic systems. In the synthesis of ethylchrysenes from hexahydrochrysene precursors, dehydrogenation is the final step to achieve the aromatic chrysene core. wisdomlib.orgdntb.gov.ua This aromatization is a powerful driving force for the reaction.

A common method for the dehydrogenation of hydroaromatic compounds is catalytic dehydrogenation, often using catalysts like palladium on carbon (Pd/C) at elevated temperatures. Another approach is the use of chemical dehydrogenating agents.

The combination of dehydration and dehydrogenation provides a powerful synthetic strategy for accessing substituted chrysenes from saturated hexahydrochrysene precursors.

Acid-Catalyzed Transformations and Rearrangements of Hexahydrochrysene Derivatives

Acid-catalyzed reactions play a significant role in the transformation and rearrangement of hexahydrochrysene derivatives, leading to a variety of structural isomers and functionalized compounds. These reactions are typically initiated by the protonation of a functional group, which then facilitates subsequent bond-breaking and bond-forming steps.

One notable example is the acid-catalyzed cyclization of precursor molecules to form the hexahydrochrysene skeleton. For instance, the treatment of ethyl 2-methyl-2-[6?-methoxy- 2?-(p- methoxyphenyl )-3?,4?-dihydronaphthalen-1?-yl] propanoate with methanesulfonic acid leads to the formation of a lactone within the chrysene framework. researchgate.net This type of intramolecular reaction highlights the utility of acid catalysis in constructing complex polycyclic systems.

Furthermore, acid catalysis can induce rearrangements within the hexahydrochrysene structure. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of carbocation-mediated rearrangements in polycyclic systems suggest that acid treatment could lead to skeletal isomerizations. These rearrangements would proceed through the formation of a carbocation intermediate, which can then undergo hydride or alkyl shifts to yield a more stable carbocation, ultimately leading to a rearranged product upon deprotonation or reaction with a nucleophile.

The use of both homogeneous and heterogeneous acid catalysts is prevalent in organic synthesis. nih.gov Homogeneous catalysts, such as mineral acids and sulfonic acids, are soluble in the reaction medium, while heterogeneous catalysts, like zeolites and clays, are solid materials that can be easily separated from the reaction mixture. nih.gov The choice of catalyst can influence the reaction pathway and product distribution.

Radical-Mediated Processes and Carbon-Carbon Bond Formation in Hexahydrochrysene Synthesis

Radical-mediated reactions offer a powerful and alternative approach to the synthesis of complex molecules like hexahydrochrysene, often providing unique reactivity and selectivity compared to traditional ionic reactions. These processes involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming and cyclization reactions.

While direct examples of radical-mediated synthesis of this compound are not explicitly detailed in the provided search results, the principles of radical chemistry can be applied to its synthesis. Radical reactions are particularly useful for the formation of carbon-carbon bonds. mdpi.com For instance, a radical cyclization approach could be envisioned where a suitably functionalized precursor undergoes an intramolecular cyclization to form the polycyclic core of hexahydrochrysene. Such reactions can be initiated by radical initiators or through photoredox catalysis. mdpi.com

Radical-mediated tandem cyclizations are especially powerful for constructing complex polycyclic frameworks in a single step, which can be more efficient than traditional multi-step syntheses. sioc-journal.cn These reactions can be designed to form multiple rings in a controlled manner, leading to the desired stereochemistry.

Recent advancements in radical chemistry have focused on the development of methods for the functionalization of C-H bonds. scispace.com A directing-group-free regioselective 1,5-hydrogen transfer of unactivated C(sp3)–H bonds followed by a C(sp2)–H functionalization could be a potential strategy for the late-stage modification of a pre-formed hexahydrochrysene skeleton. scispace.com This would allow for the introduction of various functional groups at specific positions, further diversifying the range of accessible hexahydrochrysene derivatives.

Photochemical Reactions of Hexahydrochrysene and its Analogues

Photochemical reactions, initiated by the absorption of light, can induce unique transformations in hexahydrochrysene and its analogues that are often not achievable through thermal methods. noblelight.com These reactions proceed through electronically excited states and can lead to a variety of outcomes, including isomerizations, cyclizations, and oxidations.

One of the most significant photochemical reactions involving chrysene derivatives is their photoirradiation with UVA light. wisdomlib.org Studies have shown that photoirradiation of ethylchrysenes in the presence of methyl linoleate (B1235992) can lead to lipid peroxidation. wisdomlib.org This indicates that these compounds can act as photosensitizers, generating reactive oxygen species upon exposure to light. This process is relevant to understanding the potential phototoxicity of polycyclic aromatic hydrocarbons.

Furthermore, photochemical methods are instrumental in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical structure. researchgate.net The key step in many helicene syntheses is a photodehydrocyclization reaction of a stilbene-like precursor. researchgate.net While this compound itself is not a direct precursor for a helicene in this manner, the principles of photochemical cyclization are relevant to the broader class of polycyclic aromatic compounds to which it belongs. These reactions typically involve the formation of a dihydrophenanthrene-like intermediate upon irradiation, which can then be oxidized to the fully aromatic helicene. researchgate.net

The study of photochemical reactions of hexahydrochrysene and its analogues is crucial for understanding their environmental fate and potential biological activity, as many polycyclic aromatic hydrocarbons are known to be phototoxic and can undergo photochemical degradation in the environment. tdl.orgslideshare.net

Advanced Spectroscopic Characterization and Structural Elucidation of Hexahydrochrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment of Hexahydrochrysene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For complex structures like 1,2,3,4,5,6-hexahydrochrysene, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but advanced two-dimensional (2D) techniques are often required for complete stereochemical and regiochemical assignment. spectroscopyonline.comlibretexts.org

Advanced NMR Techniques (e.g., 2D NMR) in Complex Hexahydrochrysene Systems

Modern NMR spectroscopy utilizes a variety of 2D experiments to unravel complex spin systems and establish through-bond and through-space correlations. For a molecule like this compound, with its distinct aliphatic and aromatic regions, techniques such as COSY, HSQC, and HMBC are particularly powerful. researchgate.netlibretexts.orgsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu In the hexahydrochrysene skeleton, COSY spectra would reveal the connectivity of protons within the saturated cyclohexane (B81311) ring, allowing for the tracing of the aliphatic spin system. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edunih.gov An HSQC spectrum of hexahydrochrysene would provide unambiguous assignment of each proton to its corresponding carbon atom in both the aliphatic and aromatic regions of the molecule. researchgate.netd-nb.info

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgsdsu.edu This is crucial for establishing the connectivity between different structural fragments. For instance, HMBC correlations would link the protons of the saturated ring to the quaternary carbons of the aromatic system, confirming the fusion pattern of the rings. researchgate.net

The following table illustrates the type of data that would be obtained from 2D NMR analysis of a hypothetical hexahydrochrysene derivative.

Table 1: Representative 2D NMR Data for a Substituted Hexahydrochrysene Derivative

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HMBC Correlations |

|---|---|---|---|

| H-1 (δ 2.8 ppm) | C-1 (δ 30 ppm) | H-2 | C-2, C-4a, C-12b |

| H-4 (δ 1.8 ppm) | C-4 (δ 28 ppm) | H-3, H-4a | C-3, C-4a, C-5 |

| H-7 (δ 8.5 ppm) | C-7 (δ 127 ppm) | H-8 | C-6, C-8a, C-12a |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis of Hexahydrochrysene

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. mt.comresearchgate.net These two methods are often complementary; FT-IR is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. spectroscopyonline.com

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the aromatic and saturated parts of the molecule. The analysis of these vibrational modes can offer insights into the conformational flexibility of the six-membered saturated ring. vliz.be Computational methods are frequently employed to aid in the assignment of vibrational frequencies to specific atomic motions. researchgate.net

The key vibrational modes for hexahydrochrysene would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹. americanpharmaceuticalreview.com

C=C Stretching: The stretching vibrations of the aromatic ring carbons are expected in the 1600-1450 cm⁻¹ range.

CH₂ Bending (Scissoring): These vibrations for the methylene (B1212753) groups in the saturated ring typically occur around 1465 cm⁻¹.

Ring Puckering and Torsional Modes: Low-frequency vibrations, often more prominent in the Raman spectrum, can provide information about the conformational dynamics of the cyclohexane ring.

Table 2: Typical Vibrational Frequencies for Hexahydrochrysene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| CH₂ Bending | ~1465 | FT-IR |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis of Hexahydrochrysene

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. msu.edu For this compound (C₁₈H₁₈), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by providing an exact mass measurement. nih.gov The calculated monoisotopic mass of C₁₈H₁₈ is 234.14085 Da. nih.gov

Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.orglibretexts.org For hexahydrochrysene, the molecular ion peak at m/z 234 would be expected. The fragmentation would likely involve the loss of hydrogen atoms and the cleavage of bonds in the saturated ring, leading to the formation of stable carbocations. The fragmentation of silylated derivatives of hydroxylated hexahydrochrysenes has been studied, revealing characteristic fragmentation pathways that depend on the stereochemistry of the molecule. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 234 | [C₁₈H₁₈]⁺• | Molecular Ion |

| 233 | [C₁₈H₁₇]⁺ | Loss of one H• |

| 205 | [C₁₆H₁₃]⁺ | Loss of C₂H₅• |

X-ray Crystallographic Analysis of Hexahydrochrysene Derivatives for Absolute Configuration and Solid-State Structure

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the atoms can be determined. scispace.com The crystallographic data are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), where they are assigned a unique deposition number for public access. researchgate.netbioregistry.iocam.ac.uk

Table 4: Information Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Investigations of Hexahydrochrysene

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and excited-state properties of molecules. nih.gov These techniques are particularly informative for aromatic systems. researchgate.netbiocompare.com The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the chrysene (B1668918) aromatic core. msu.edulibretexts.org The presence of the saturated ring may cause slight shifts in the absorption maxima compared to unsubstituted chrysene.

Fluorescence spectroscopy provides information about the emissive properties of the molecule from its lowest excited singlet state. researchgate.net The shape and position of the emission spectrum can be sensitive to the molecular environment and conformation. The photophysical properties of hexahydrochrysene derivatives are of interest for understanding their behavior in various applications. researchgate.netillinois.edu

Table 5: Representative Electronic Spectroscopy Data for a Hexahydrochrysene System

| Spectroscopy | Parameter | Typical Wavelength (nm) | Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax,1 | ~270 | π → π* |

| UV-Vis Absorption | λmax,2 | ~320 | π → π* |

Computational Chemistry and Theoretical Investigations of 1,2,3,4,5,6 Hexahydrochrysene

Quantum Chemical Calculations on Hexahydrochrysene Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. acs.orgrsc.org These methods allow for the precise calculation of molecular geometries, electronic structures, and the energetics of chemical transformations.

Geometry Optimization and Conformational Analysis of Hexahydrochrysene Isomers

Computational geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, is crucial for identifying the most stable conformers. uci.edu For 1,2,3,4,5,6-hexahydrochrysene, theoretical calculations would typically predict the chair conformation of the saturated ring to be the most stable, as this minimizes steric strain and torsional strain, similar to substituted cyclohexanes. pharmacy180.com The relative energies of these conformers can be calculated, providing a quantitative measure of their populations at a given temperature. While specific computational studies on the conformational landscape of this compound are not abundant in the literature, the principles of conformational analysis of substituted cyclohexanes are directly applicable.

Interactive Table: Representative Conformational Data for a Substituted Cyclohexane (B81311) Ring (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

| Chair | 0.00 | ~60 |

| Twist-Boat | 5.5 | Variable |

| Boat | 6.9 | ~0, 60 |

Note: This table is illustrative and based on general principles of cyclohexane conformational analysis. Specific values for this compound would require dedicated computational studies.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution in Hexahydrochrysene

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

In this compound, the π-electron system is smaller than that of the parent chrysene (B1668918) molecule due to the saturation of one ring. This would be expected to increase the HOMO-LUMO gap compared to chrysene, leading to reduced reactivity in reactions involving the π-system. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For instance, the MESP would likely show a higher electron density on the remaining aromatic rings compared to the saturated ring.

Interactive Table: Illustrative Frontier Orbital Energies for a Partially Hydrogenated PAH

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chrysene (Parent PAH) | -5.50 | -2.00 | 3.50 |

| This compound | -5.20 (Estimated) | -1.50 (Estimated) | 3.70 (Estimated) |

| Fully Saturated Analogue | -6.00 | -0.50 | 5.50 |

Note: The values for this compound are estimated based on general trends observed in partially hydrogenated PAHs. researchgate.netustc.edu.cnacs.org The HOMO-LUMO gap is expected to be larger than that of the fully aromatic parent compound.

Aromaticity Indices (e.g., HOMA) of Aromatic Rings within the Hexahydrochrysene Framework

Aromaticity is a key concept in understanding the stability and reactivity of PAHs. wikipedia.orgebsco.comlibretexts.org The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify the aromatic character of a ring based on the deviation of its bond lengths from an ideal aromatic system. researchgate.netstudysmarter.co.uk A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character.

In this compound, the saturation of one ring will influence the aromaticity of the remaining three rings. The benzene (B151609) ring directly fused to the saturated ring (the tetralin-like moiety) would be expected to have a slightly reduced HOMA value compared to the other two rings, which are further from the site of saturation. quora.com This is because the fusion to a non-aromatic ring can induce some degree of bond length alternation in the adjacent aromatic ring.

Interactive Table: Illustrative HOMA Values for Rings in a Partially Hydrogenated PAH

| Ring in Hypothetical Hexahydrochrysene | HOMA Value (Illustrative) |

| Ring A (fused to saturated ring) | 0.92 |

| Ring B | 0.95 |

| Ring C (terminal) | 0.97 |

Note: These HOMA values are illustrative, based on trends observed in other partially hydrogenated PAHs. rsc.org The terminal ring, being furthest from the saturated portion, is expected to retain the highest degree of aromaticity.

Computational Studies on Reaction Mechanisms and Transition States in Hexahydrochrysene Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. e-bookshelf.denih.gov By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. e3s-conferences.org

For example, the hydrogenation of chrysene to form this compound can be studied computationally to understand the step-by-step process of hydrogen addition. rsc.orgumich.edu Such studies can reveal the preferred sites of initial hydrogen attack and the stereochemistry of the resulting product. Similarly, the reverse reaction, dehydrogenation, can be modeled to understand the conditions required to re-aromatize the saturated ring. These computational insights can be invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.netrsc.org

Molecular Dynamics Simulations and Intermolecular Interactions Involving Hexahydrochrysene

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution or in the solid state. researchgate.netresearchgate.net MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations could be used to study its solubility in different solvents, its aggregation behavior, and its interactions with other molecules. hep.com.cn The presence of the flexible, saturated ring would likely lead to different intermolecular packing and aggregation tendencies compared to the planar, fully aromatic chrysene. plos.orgmdpi.com For instance, the non-planar nature of the saturated ring could disrupt the efficient π-stacking that is characteristic of many PAHs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hexahydrochrysene Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.netnih.gov These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals. nih.govnih.govvilniustech.lt

Interactive Table: Key Descriptors in a Hypothetical QSAR Model for PAH Toxicity

| Descriptor | Description | Relevance to Hexahydrochrysene |

| LogP | Octanol-water partition coefficient | High lipophilicity expected, influencing bioavailability. |

| Molecular Weight | Mass of the molecule | A fundamental descriptor related to size. |

| HOMO-LUMO Gap | Electronic reactivity index | As discussed, influences chemical reactivity. |

| Number of Aromatic Rings | A measure of the extent of the π-system | Reduced compared to chrysene, likely affecting toxicity. |

| Presence of Bay/K-regions | Structural motifs associated with carcinogenicity | The chrysene core contains these regions; their accessibility may be altered by hydrogenation. |

Design of Hexahydrochrysene-based Materials through Computational Approaches

The tailored design of novel materials with specific electronic, optical, and structural properties is a cornerstone of modern materials science. Computational chemistry, particularly methods rooted in density functional theory (DFT), has emerged as an indispensable tool for the in silico design and screening of organic molecules for various applications before their costly and time-consuming synthesis. nih.govnih.gov While direct computational studies on materials exclusively incorporating the this compound scaffold are not extensively documented in current literature, the principles and methodologies are well-established through extensive research on its aromatic parent, chrysene, and other polycyclic aromatic hydrocarbons (PAHs). core.ac.ukrsc.org These studies provide a robust framework for predicting how the unique structural and electronic features of this compound could be harnessed for materials design.

Computational approaches allow for the systematic investigation of structure-property relationships. By modeling the this compound core and introducing various functional groups at different positions, scientists can predict the resulting material's properties. The key distinction of this compound is its hybrid structure, which combines a rigid, planar, aromatic biphenyl (B1667301) unit with a flexible, saturated cyclohexane ring. This unique morphology suggests that its derivatives could be designed for applications ranging from organic electronics to liquid crystals, where molecular shape, packing, and electronic characteristics are paramount.

Theoretical investigations into chrysene derivatives for organic electronics offer a clear blueprint for how hexahydrochrysene-based materials could be computationally designed. For instance, DFT calculations are routinely used to determine fundamental electronic properties that govern the performance of organic semiconductors. sciengine.comresearchgate.net These properties include the reorganization energy (the energy required for a molecule's geometry to change between its neutral and charged states) and the electronic coupling between adjacent molecules in a crystal lattice. sciengine.com

A theoretical study on halogenated chrysene derivatives demonstrated how computational methods can rationalize the impact of chemical modification on charge transport. sciengine.com The investigation revealed that halogenation significantly alters crystal packing and, consequently, the charge mobility. sciengine.com Such computational screening can identify promising candidates for high-performance organic field-effect transistors (OFETs). sciengine.comresearchgate.net

Similarly, computational studies on dibenzo[g,p]chrysene (B91316) derivatives have explored the effects of various substituents on their electrochemical and spectroscopic properties. researchgate.netrsc.org These studies use DFT to elucidate how electron-donating or electron-withdrawing groups, as well as the inherent twist in the molecular backbone, influence the HOMO and LUMO energy levels. researchgate.net This knowledge is crucial for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov

For this compound, the saturated hexane (B92381) portion would be predicted to act as an insulating, flexible linker, while the biphenyl fragment would retain its electronically active, semiconducting nature. Computational modeling could explore how the conformational flexibility of the cyclohexane ring influences the solid-state packing of the molecules. This is a critical factor, as the intermolecular arrangement dictates the efficiency of charge transport in an organic semiconductor. By simulating different substitution patterns, researchers can design molecules that favor optimal π-π stacking of the aromatic portions, potentially leading to materials with highly anisotropic charge transport properties.

The table below summarizes key computational parameters and findings from studies on various chrysene derivatives, illustrating the data that would be generated in the computational design of new materials. These examples serve as a proxy for the type of in silico analysis that would be applied to this compound derivatives.

| Derivative | Computational Method | Key Calculated Property | Predicted Application/Insight |

| 4,10-diphenoxychrysene (DPC) | DFT | HOMO-LUMO Gap: 3.92 eV; Hole Mobility: 0.739 cm²/V·s | Wide-band-gap semiconductor with high atmospheric stability. researchgate.net |

| 4,10-bis(phenylsulfanyl)chrysene (BPSC) | DFT | HOMO-LUMO Gap: 3.83 eV; Electron Mobility: 0.709 cm²/V·s | Substitution enhances n-type character, facilitating electron transport. researchgate.net |

| Ethyl 8,9,12-trimethoxychrysene-6-carboxylate (ETCC) | DFT | HOMO-LUMO Gap: 3.81 eV; Electron Mobility: 0.102 cm²/V·s | Substitution impacts band reduction, suitable for electron transport. researchgate.net |

| Halogenated Chrysenes | DFT / Marcus Theory | Reorganization Energy, Electronic Coupling, Charge Mobility | Halogenation alters crystal packing and can enhance hole mobility. sciengine.com |

| Dibenzo[g,p]chrysene (DBC) Derivatives | DFT | Oxidation Potentials, HOMO/LUMO Levels | Substituent effects are critical for tuning electronic properties for optoelectronics. researchgate.net |

| Benzo[g]chrysene Derivatives | DFT | UV-Vis Absorption, Emission Spectra | Used to explain photophysical properties for liquid crystal applications. sioc-journal.cn |

The design of hexahydrochrysene-based materials would also extend to the field of liquid crystals. The non-planar shape of the this compound molecule, with its distinct aromatic and aliphatic parts, is a feature often exploited in the design of discotic liquid crystals. sioc-journal.cnresearchgate.net Computational modeling can predict how modifications, such as the addition of long alkyl chains, would influence the self-assembly of these molecules into the ordered columnar phases required for charge transport. sioc-journal.cn DFT calculations can explain the photophysical properties of such materials, helping to design new fluorescent compounds with tunable emission spectra. sioc-journal.cn

Environmental Research and Degradation Pathways of 1,2,3,4,5,6 Hexahydrochrysene

Microbial Biodegradation of Hexahydrochrysene in Environmental Matrices

Microbial degradation is a key mechanism for the removal of organic pollutants from the environment. epa.gov It involves the breakdown of complex molecules by microorganisms, such as bacteria and fungi, into simpler substances. nih.gov The rate and extent of this process depend on the chemical's structure, its bioavailability, and the prevailing environmental conditions. mdpi.com

The primary biodegradation of 1,2,3,4,5,6-hexahydrochrysene has been investigated in aquatic environments to determine its persistence. A study on the primary biodegradation half-life of numerous high-molecular-weight petroleum hydrocarbons in seawater included this compound. concawe.eu These experiments were designed to measure the degradation rates of multiple hydrocarbons with very low aqueous solubility simultaneously in natural seawater. concawe.eu

However, determining a conclusive biodegradation half-life for this compound proved challenging. concawe.eu While the majority of the tested petroleum hydrocarbons in the study exhibited half-lives of less than 60 days in seawater, results for some compounds, including hexahydrochrysene, were not fully available for all sampling intervals. concawe.eu This was attributed to the compound's volatility and inherently low water solubility, which led to very low and variable concentrations in the test medium, complicating the measurement of its degradation over time. concawe.eu The study highlighted that physical-chemical properties significantly impact the rate of microbial biodegradation. concawe.eu

Biodegradation kinetics for hydrocarbons are often described by first-order models, where the rate of degradation is proportional to the concentration of the substrate. concawe.eumdpi.com The process can be influenced by factors such as the density of microbial populations and the presence of co-metabolites. dtu.dk For hydrophobic compounds like hexahydrochrysene, bioavailability is a critical limiting factor in their biodegradation. mdpi.com

Specific microbial degradation products of this compound have not been extensively detailed in the available scientific literature. However, the general metabolic pathways for the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) are well-documented and can provide insight into potential breakdown products.

Generally, the aerobic bacterial degradation of PAHs is initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. pjoes.com This is a key step that increases the water solubility of the hydrophobic PAH and makes it susceptible to further enzymatic attack. mdpi.com The dihydrodiol is then typically dehydrogenated to form a diol, such as a catechol. mdpi.com Subsequently, the aromatic ring is cleaved, either through ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter central metabolic cycles, like the Krebs cycle. mdpi.compjoes.com

For chrysene (B1668918), the parent aromatic compound, studies have shown that degradation can proceed via hydroxylation at various positions. Fungi, for example, can metabolize PAHs using cytochrome P-450 monooxygenases to form trans-dihydrodiols. Anaerobic degradation pathways are also possible, though they are generally slower and proceed through different mechanisms, often involving carboxylation as an initial activation step before ring cleavage. frontiersin.org Given these general pathways, it is plausible that the biodegradation of this compound would involve initial enzymatic attack on either the saturated or aromatic rings, leading to hydroxylated and, ultimately, ring-fission products.

Photochemical Transformation of Hexahydrochrysene in Environmental Compartments

Photochemical degradation, or photolysis, is another significant pathway for the transformation of PAHs in the environment, particularly in the atmosphere and surface waters where they are exposed to sunlight. epa.gov This process involves the absorption of light energy by the molecule, leading to chemical reactions that can break it down.

Research has been conducted on the photochemical properties of this compound and its derivatives. In one study, this compound was used as a starting material to synthesize 1-keto-1,2,3,4,5,6-hexahydrochrysene. mdpi.com This ketone was then utilized in further reactions to create 1-ethylchrysene (B135438). mdpi.com

Subsequent experiments involved the photoirradiation of various ethylchrysenes with UVA light in the presence of methyl linoleate (B1235992) to study light-induced lipid peroxidation. mdpi.com Although the direct photodegradation products of this compound were not the focus of this particular study, the research demonstrates that chrysene derivatives are photoactive. The absorption of light by PAHs can cause them to enter an excited state, making them more reactive. fisheries.org This can lead to various photochemical reactions, including photoionization, photodissociation, and photoaddition, resulting in the formation of different degradation products. tbzmed.ac.ir

The rate and pathway of photochemical transformation are influenced by numerous environmental factors. The effectiveness of photodegradation is dependent on the intensity and wavelength of light, as well as the chemical structure of the compound itself. tbzmed.ac.irchalmers.se

Several key environmental variables can affect the photodegradation of organic pollutants:

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, present in natural waters can have a dual effect. It can act as a photosensitizer, absorbing light and producing reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which then degrade the pollutant. Conversely, DOM can also act as a light screen, reducing the amount of light available to the target compound, and can quench the excited state of the pollutant, thereby inhibiting direct photolysis. fisheries.org

pH: The pH of the water can influence the charge on the surface of suspended particles and the speciation of the pollutant, which can affect its adsorption and photochemical reactivity. mdpi.com

Temperature: Temperature can influence the rate of secondary thermal reactions that may follow the initial photochemical step. fisheries.org

Presence of Other Substances: Ions and other chemical species in the water can quench excited states or react with transient intermediates, altering the degradation pathway and efficiency. fisheries.org

| Environmental Factor | Influence on Photodegradation |

|---|---|

| Light Intensity/Wavelength | Determines the energy available for photo-excitation; reaction rate is often proportional to light intensity. |

| Dissolved Organic Matter (DOM) | Can enhance degradation via photosensitization (producing ROS) or inhibit it via light screening and quenching. fisheries.org |

| pH | Affects surface charge and compound speciation, influencing reaction rates. mdpi.com |

| Temperature | Can affect the rates of subsequent, non-photochemical reaction steps. fisheries.org |

| Quenchers (e.g., ions, O2) | Can deactivate the excited state of the molecule, potentially inhibiting degradation. fisheries.org |

Environmental Fate Modeling and Persistence Assessment of Hexahydrochrysene

Environmental fate models are used to predict the distribution, transport, and persistence of chemicals in the environment. Persistence, defined as the length of time a chemical remains in a particular environmental compartment before being degraded, is a key criterion in risk assessment. service.gov.uk A substance is considered persistent if its degradation half-life exceeds specific regulatory thresholds in water, soil, or sediment. europa.eu

For substances like this compound, which are components of complex hydrocarbon mixtures, assessing persistence can be challenging. concawe.eu The environmental fate is determined by a combination of degradation processes (microbial and photochemical), transport between media (air, water, soil), and partitioning behavior. epa.gov

Models often use a chemical's physical-chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), to estimate its environmental behavior. For this compound, a high logarithm of the octanol-water partition coefficient (XLogP3 = 5.9) indicates a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate, which can reduce its availability for degradation.

The persistence assessment for petroleum-derived hydrocarbons is often uncertain due to a lack of reliable biodegradation data. concawe.eu As noted, studies attempting to measure the primary biodegradation of this compound in seawater were inconclusive due to experimental difficulties related to its low solubility and volatility. concawe.eu This data gap highlights the need for advanced testing methods for hydrophobic compounds to improve the accuracy of environmental fate models and persistence assessments. concawe.eu

| Compound Name | CAS Number | Common Degradation Pathways | Factors Affecting Persistence |

|---|---|---|---|

| This compound | 2091-91-0 | Microbial Biodegradation, Photochemical Transformation | Low water solubility, high hydrophobicity (sorption), volatility, light exposure, microbial activity. concawe.eu |

Advanced Applications and Research Utility of 1,2,3,4,5,6 Hexahydrochrysene

Hexahydrochrysene as a Core Structure in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. wikipedia.org A key area within this field is host-guest chemistry, which involves a larger 'host' molecule encapsulating a smaller 'guest' molecule or ion to form a stable complex. wikipedia.orgnumberanalytics.com The unique, pre-organized cavities of host molecules allow for selective binding, molecular recognition, and the creation of novel chemical environments. wikipedia.org

The semi-rigid, three-dimensional shape of the 1,2,3,4,5,6-hexahydrochrysene skeleton makes it an attractive core for constructing host molecules. By chemically modifying the hexahydrochrysene backbone, researchers can create sophisticated structures with well-defined cavities capable of encapsulating guest species. These modifications can tune the size, shape, and electronic properties of the cavity to achieve selective binding.

For instance, derivatives of hexahydrochrysene have been investigated for their ability to form such host-guest complexes. The synthesis of functionalized hexahydrochrysene derivatives allows for the introduction of binding sites and the construction of larger supramolecular assemblies. researchgate.net Although 4b,5,6,10b,11,12-hexahydrochrysene derivatives are known synthetic estrogens, the identification of a triphenylated hexahydrochrysene from a natural source highlights the structural diversity and potential for this scaffold to participate in complex molecular interactions. researchgate.net The development of metallacages, which are self-assembled supramolecular coordination complexes with a 3D cavity, has also shown promise for host-guest chemistry with applications in drug delivery and therapy. chemsoc.org.cn The principles of host-guest chemistry, driven by non-covalent interactions, are fundamental to creating these complex and functional molecular systems. wikipedia.orgthno.org

The table below summarizes key concepts in the application of hexahydrochrysene in supramolecular chemistry.

| Concept | Description | Relevance to Hexahydrochrysene |

| Supramolecular Chemistry | The field of chemistry that studies systems of multiple molecules linked by non-covalent bonds. wikipedia.org | The hexahydrochrysene framework serves as a building block for larger, non-covalently assembled structures. |

| Host-Guest Chemistry | Involves a 'host' molecule with a cavity that binds a smaller 'guest' molecule. wikipedia.orgnumberanalytics.com | Functionalized hexahydrochrysene derivatives can be designed to act as hosts for various molecular guests. |

| Molecular Recognition | The specific binding of a guest molecule to a complementary host molecule. wikipedia.org | The defined stereochemistry and shape of the hexahydrochrysene core can be exploited to achieve selective guest recognition. |

| Non-covalent Interactions | Weak forces like hydrogen bonds, van der Waals forces, and π-π interactions that govern host-guest binding. wikipedia.orgwikipedia.org | These forces stabilize the complexes formed by hexahydrochrysene-based hosts and their guests. |

Development of Hexahydrochrysene-based Ligands for Biochemical Research

The structural rigidity and synthetic accessibility of the hexahydrochrysene framework have made it a target for the development of specialized ligands for biochemical research. These ligands are designed to interact with biological macromolecules, such as proteins and nucleic acids, to probe or modulate their function.

Research has explored the synthesis of various hexahydrochrysene derivatives for potential biological activity. For example, compounds like 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene, which feature a hexahydrochrysene backbone, are of interest for their potential anticancer or antimicrobial properties. ontosight.ai The synthesis of 5,5-Dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol was undertaken to study its estrogenic activity, demonstrating the utility of the hexahydrochrysene core in designing biologically active molecules. researchgate.net The development of such compounds often involves multi-step synthetic procedures to introduce specific functional groups that are crucial for biological interactions. researchgate.net

Furthermore, the integration of the hexahydrochrysene scaffold into more complex systems, such as metallacages, has opened new avenues for biochemical applications. For instance, a gold(III) porphyrin integrated into a prismatic metallacage structure has been shown to exhibit host-guest interaction-driven stabilization of guanine-quadruplex (G4) structures, which are validated anticancer drug targets. chemsoc.org.cn This highlights a novel approach where the supramolecular properties of a complex containing a rigid core, analogous in principle to hexahydrochrysene, can be exploited for therapeutic purposes. chemsoc.org.cn

The following table presents examples of functionalized hexahydrochrysene derivatives and their intended biochemical research applications.

| Hexahydrochrysene Derivative | Functionalization | Biochemical Research Application |

| 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene | Benzyl groups and heterocyclic rings | Investigation of potential anticancer and antimicrobial properties. ontosight.ai |

| 5,5-Dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol | Dimethyl and diol functional groups | Study of estrogenic activity and interaction with estrogen receptors. researchgate.net |

| Porphyrin-based Metallacages | Integration into a larger supramolecular structure | Stabilization of G4-quadruplex DNA for anticancer applications. chemsoc.org.cn |

Utilization of Hexahydrochrysene in the Synthesis of Complex Organic Molecules

The this compound framework serves as a valuable intermediate and starting material in the synthesis of more complex organic molecules, including other polycyclic aromatic hydrocarbons and natural product analogs. researchgate.netdatapdf.com Its defined stereochemistry and reactive sites allow for controlled chemical transformations.

One common synthetic strategy involves using hexahydrochrysene derivatives as key intermediates. For example, tetrahydro- and hexahydrochrysene derivatives have been employed in the synthesis of the dihydro diols and diol epoxides of chrysene (B1668918), which are important metabolites in studies of carcinogenesis. datapdf.com A one-step synthesis of hexahydrochrysene derivatives has been described through a Diels-Alder reaction, showcasing an efficient method to access this core structure for further elaboration. researchgate.net

Moreover, the hexahydrochrysene skeleton can be a crucial component in the total synthesis of intricate molecules. A facile synthesis of 12-oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene has been reported, demonstrating the use of modern synthetic methodologies like microwave-assisted reactions and intramolecular cyclizations to build upon the hexahydrochrysene core. researchgate.net The synthesis of these complex polycyclic systems often relies on a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, with hexahydrochrysene derivatives often being key intermediates. lumenlearning.com

The table below outlines synthetic strategies involving hexahydrochrysene derivatives.

| Starting Material/Intermediate | Reaction Type | Product | Significance |

| 1,2-Dehydronaphthalenes and Tetrahydrobenzo[b]furans | Diels-Alder Reaction | Hexahydrochrysene derivatives | Efficient one-step synthesis of the hexahydrochrysene core. researchgate.net |

| Tetrahydro- and Hexahydrochrysene derivatives | Further functionalization | Dihydro diols and diol epoxides of chrysene | Synthesis of important chrysene metabolites. datapdf.com |

| Bromophenol ether | Microwave-assisted O-alkylation, in situ benzyne (B1209423) formation, 6-exo-trig cyclization | 12-Oxa-6,10b-epoxy-4b,5,6,10b,11,12-hexahydrochrysene | Application of modern synthetic methods to construct complex polycyclic systems from simpler precursors. researchgate.net |

| 2-oxo-1,2,3,4,11,12-hexahydrochrysene | Upstream reactions | (7R,8S,8aR,9aS)-7,8,8a,9a-tetrahydrochryseno[3,4-b]oxirene-7,8-diol | Use as a precursor in the synthesis of specific stereoisomers. lookchem.com |

Hexahydrochrysene as a Reference Compound in Analytical Chemistry and Environmental Monitoring

In analytical chemistry, well-characterized pure substances known as reference materials are crucial for calibrating instruments, validating methods, and ensuring the quality and comparability of measurement results. european-accreditation.org this compound, due to its stable chemical nature, can serve as such a reference compound. It is available from commercial suppliers who specialize in high-purity standards for research. chiron.no

The use of reference standards is a cornerstone of quality assurance in analytical laboratories. european-accreditation.org For a compound like this compound, this involves its use in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). Analysts use the reference standard to confirm the identity of the compound in a sample by comparing retention times and mass spectra, and to quantify its concentration by creating calibration curves.